N-cyclooctyl-N'-(3-nitrophenyl)urea
Description
N-cyclooctyl-N'-(3-nitrophenyl)urea is a substituted urea derivative characterized by a cyclooctyl group attached to one nitrogen atom and a 3-nitrophenyl group to the other. Ureas are known for their hydrogen-bonding capabilities due to the carbonyl and amine groups, which influence their chemical reactivity and biological interactions.
Properties
IUPAC Name |
1-cyclooctyl-3-(3-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c19-15(16-12-7-4-2-1-3-5-8-12)17-13-9-6-10-14(11-13)18(20)21/h6,9-12H,1-5,7-8H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDHQMGFSHFUJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49825976 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-N’-(3-nitrophenyl)urea can be achieved through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of cyclooctylamine with 3-nitrophenyl isocyanate. This reaction typically occurs in an organic solvent such as dichloromethane or toluene, under mild conditions, and may require a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production of N-substituted ureas, including N-cyclooctyl-N’-(3-nitrophenyl)urea, often involves the use of phosgene as a reagent to generate the isocyanate intermediate. The isocyanate is then reacted with the corresponding amine to form the desired urea derivative. This method, although efficient, poses environmental and safety concerns due to the use of phosgene .
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-N’-(3-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclooctyl-N’-(3-nitrophenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-cyclooctyl-N’-(3-nitrophenyl)urea involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as nitric oxide synthase by binding to the active site and preventing the conversion of substrates to products. This inhibition can lead to various biological effects, including the modulation of nitric oxide levels in cells .
Comparison with Similar Compounds
Below is a detailed comparison of N-cyclooctyl-N'-(3-nitrophenyl)urea with structurally related compounds, focusing on substituent effects, synthesis, and biological activity.
Structural Analogues and Substituent Effects
Key Observations:
- Cyclooctyl vs. Aromatic Groups : The cyclooctyl group introduces significant steric bulk, which may improve hydrophobic interactions but reduce solubility. This contrasts with benzoyl or phenyl groups, which maintain planarity and facilitate crystallinity .
- Chlorine vs. Nitro Substitutents : Chlorophenyl derivatives (e.g., 1-(3-chlorophenyl)-3-(4-nitrophenyl)urea) exhibit different electronic profiles, with chlorine providing moderate electron withdrawal compared to the nitro group’s strong effects .
Crystallographic Insights
- Planarity : Compounds like 1-(3-chlorophenyl)-3-(4-nitrophenyl)urea exhibit near-planar structures, facilitating dense crystal packing via N–H···O bonds. The cyclooctyl group likely disrupts planarity, leading to altered solid-state properties .
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